3-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol
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Overview
Description
3-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol is a compound that features a phenol group substituted with a pyrazole moiety. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse applications in organic synthesis, medicinal chemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-amine with a suitable phenolic aldehyde under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated phenols.
Scientific Research Applications
3-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 3-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenolic group can participate in hydrogen bonding, while the pyrazole moiety can engage in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Aminophenyl)-1H-pyrazole
- 3-(4-Hydroxyphenyl)-1H-pyrazole
- 3-(4-Methylphenyl)-1H-pyrazole
Uniqueness
3-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol is unique due to the presence of both a phenolic and a pyrazole group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields .
Properties
Molecular Formula |
C12H15N3O |
---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
3-[[(1,5-dimethylpyrazol-4-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H15N3O/c1-9-12(8-14-15(9)2)13-7-10-4-3-5-11(16)6-10/h3-6,8,13,16H,7H2,1-2H3 |
InChI Key |
RDQZJVDLYOBDBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NCC2=CC(=CC=C2)O |
Origin of Product |
United States |
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